molecular formula C13H16FN3O B15050631 3-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol

3-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol

Cat. No.: B15050631
M. Wt: 249.28 g/mol
InChI Key: IFRILGJRMYLAKT-UHFFFAOYSA-N
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Description

3-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol is a chemical compound with a complex structure that includes a phenol group, a pyrazole ring, and a fluoroethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol typically involves multiple steps. One common method includes the reaction of 2-fluoroethylamine with a pyrazole derivative, followed by the introduction of a phenol group through a series of substitution reactions. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The fluoroethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

3-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the pyrazole ring can interact with enzyme active sites. The fluoroethyl group may enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol
  • 3-[({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol

Uniqueness

3-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the fluoroethyl group and the pyrazole ring can significantly impact the compound’s properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H16FN3O

Molecular Weight

249.28 g/mol

IUPAC Name

3-[[[2-(2-fluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol

InChI

InChI=1S/C13H16FN3O/c14-5-7-17-12(4-6-16-17)10-15-9-11-2-1-3-13(18)8-11/h1-4,6,8,15,18H,5,7,9-10H2

InChI Key

IFRILGJRMYLAKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CNCC2=CC=NN2CCF

Origin of Product

United States

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